molecular formula C18H42S2Si2 B12572244 Silane, dithiobis[tris(1-methylethyl)- CAS No. 195072-58-3

Silane, dithiobis[tris(1-methylethyl)-

Cat. No.: B12572244
CAS No.: 195072-58-3
M. Wt: 378.8 g/mol
InChI Key: ZBLGVJUSSWFOPK-UHFFFAOYSA-N
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Description

"Silane, dithiobis[tris(1-methylethyl)-" is a silicon-based compound characterized by two tris(1-methylethyl)silyl (triisopropylsilyl) groups connected via a dithiobis (-S-S-) linkage. This structure imparts significant steric hindrance due to the bulky triisopropyl substituents, which influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, dithiobis[tris(1-methylethyl)- typically involves the reaction of tris(1-methylethyl)silane with sulfur compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and minimize by-products .

Industrial Production Methods

In industrial settings, the production of Silane, dithiobis[tris(1-methylethyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Silane, dithiobis[tris(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include silanes, thiols, sulfoxides, and sulfones. These products are valuable intermediates in the synthesis of various organic compounds .

Scientific Research Applications

Silane, dithiobis[tris(1-methylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, dithiobis[tris(1-methylethyl)- involves the interaction of its silicon and sulfur atoms with various molecular targets. The compound can form stable complexes with metals and other elements, facilitating catalytic reactions and enhancing the reactivity of other compounds. The pathways involved include coordination chemistry and redox reactions .

Comparison with Similar Compounds

To contextualize the properties and applications of "Silane, dithiobis[tris(1-methylethyl)-", the following table and analysis compare it with structurally or functionally related compounds:

Table 1: Comparative Analysis of Silane Derivatives and Related Compounds

Compound Name (CAS RN) Molecular Formula Molecular Weight Key Substituents/Features Physical Properties/Applications References
Silane, dithiobis[tris(1-methylethyl)- Not explicitly provided Two triisopropylsilyl groups linked via -S-S- High steric hindrance; potential sulfur reactivity Inferred
[1,2-Ethanediylbis(1H-indene-1,2-diyloxy)]bis[tris(1-methylethyl)-silane (205443-87-4) C₃₈H₅₈O₂Si₂ 603.037 Indene-oxy cores; triisopropylsilyl groups Likely used in asymmetric catalysis or materials science
(6-Bromodithieno[3,2-b:2',3'-d]thien-2-yl)tris(1-methylethyl)silane (863191-95-1) C₁₇H₂₃BrS₃Si 431.549 Brominated dithienothienyl core Halogenated reactivity; optoelectronic applications
Allyltriisopropylsilane (24400-84-8) C₁₂H₂₆Si 198.43 Allyl group attached to triisopropylsilyl Protecting group in organic synthesis
DBCO-PEG-Silane PEG spacer; triethoxysilane group Bioconjugation; surface modification
1,2-Bis(8-(4-((5'-(methylthio)-2,2'-bithiophen-5-ylthio)methyl)-1H-1,2,3-triazol-1-yl)octyl)disulfide (11a) C₄₀H₅₂N₆S₁₀ 905.43 Bithiophen-thio-triazole core; disulfide bond Organic electronics; high molecular weight

Key Comparisons

Structural Complexity and Steric Effects

  • The triisopropylsilyl groups in "Silane, dithiobis[tris(1-methylethyl)-" create steric hindrance, reducing nucleophilic attack susceptibility compared to less bulky derivatives like allyltriisopropylsilane . This contrasts with halogenated analogs (e.g., 863191-95-1), where bromine enhances electrophilic reactivity .

Sulfur Functionality

  • The dithiobis (-S-S-) linkage enables disulfide bond formation, similar to compound 11a (C₄₀H₅₂N₆S₁₀) . However, the silicon center in the target compound may confer unique thermal stability or coordination behavior compared to purely organic disulfides.

Applications

  • Unlike DBCO-PEG-Silane, which is tailored for bioconjugation , "Silane, dithiobis[tris(1-methylethyl)-" is more likely suited for materials science (e.g., elastomer crosslinking) due to its sulfur-silicon synergy. In contrast, indene-based silanes (e.g., 205443-87-4) are employed in stereoselective catalysis .

Research Findings and Implications

  • Reactivity : The triisopropylsilyl groups in "Silane, dithiobis[tris(1-methylethyl)-" likely slow reaction kinetics in nucleophilic environments, analogous to allyltriisopropylsilane’s role as a protecting group .
  • Thermal Stability : Silicon-sulfur bonds may enhance thermal stability compared to organic disulfides (e.g., compound 11a) , though direct data are needed.

Properties

CAS No.

195072-58-3

Molecular Formula

C18H42S2Si2

Molecular Weight

378.8 g/mol

IUPAC Name

tri(propan-2-yl)-[tri(propan-2-yl)silyldisulfanyl]silane

InChI

InChI=1S/C18H42S2Si2/c1-13(2)21(14(3)4,15(5)6)19-20-22(16(7)8,17(9)10)18(11)12/h13-18H,1-12H3

InChI Key

ZBLGVJUSSWFOPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)SS[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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